Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate
Overview
Description
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a piperidine ring attached to a benzoate structure. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Benzoate Group: The benzoate group is introduced via esterification reactions, where an appropriate benzoic acid derivative reacts with an alcohol in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group is typically introduced through amination reactions, where an amine reacts with a suitable precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-(methylamino)benzoate: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Ethyl 3-amino-4-(1-piperidinyl)benzoate: This compound lacks the methyl group on the piperidine ring, which may affect its biological activity and chemical properties.
Ethyl 3-amino-4-(3-methyl-1-pyrrolidinyl)benzoate: This compound features a pyrrolidine ring instead of a piperidine ring, leading to differences in its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the amino and piperidine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-4-(3-methylpiperidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)12-6-7-14(13(16)9-12)17-8-4-5-11(2)10-17/h6-7,9,11H,3-5,8,10,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQLEYRVZKSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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